molecular formula C13H11F3N4O3 B446731 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 321997-17-5

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B446731
CAS No.: 321997-17-5
M. Wt: 328.25g/mol
InChI Key: SLLHXSNKYNRNSX-UHFFFAOYSA-N
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Description

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a methyl and nitro group, and an acetamide moiety linked to a trifluoromethyl-substituted phenyl ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazine with a β-diketone, followed by nitration to introduce the nitro group.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.

    Formation of the Acetamide Moiety: The acetamide moiety is introduced by reacting the pyrazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

    Attachment of the Trifluoromethyl-Substituted Phenyl Ring: The final step involves the coupling of the acetamide intermediate with 2-(trifluoromethyl)aniline under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow synthesis, use of automated reactors, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products Formed

    Reduction: Formation of 2-(5-methyl-3-amino-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
  • 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propionic acid methyl ester
  • 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanol

Uniqueness

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is unique due to the presence of both the nitro-substituted pyrazole ring and the trifluoromethyl-substituted phenyl ring. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(5-methyl-3-nitropyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4O3/c1-8-6-11(20(22)23)18-19(8)7-12(21)17-10-5-3-2-4-9(10)13(14,15)16/h2-6H,7H2,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLHXSNKYNRNSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC=CC=C2C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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